molecular formula C11H15NO3 B1596471 (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid CAS No. 740774-41-8

(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B1596471
CAS No.: 740774-41-8
M. Wt: 209.24 g/mol
InChI Key: CMEUTESMNAONPQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-4-Amino-3-(4-methoxyphenyl)butanoic acid” is a chemical compound with the CAS number 740774-41-8 . It is used for research and development purposes .


Physical and Chemical Properties Analysis

The molecular weight of “®-4-Amino-3-(4-methoxyphenyl)butanoic acid” is 209.24 . The predicted density is 1.173±0.06 g/cm3, and the predicted boiling point is 374.8±37.0 °C .

Scientific Research Applications

Pharmacokinetics and Diagnosis

A capillary gas-chromatographic method for the simultaneous determination of catecholamine metabolites in urine uses derivatives related to the structure of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid for diagnosing and monitoring patients with functional tumors and metabolic disorders. This method facilitates the pharmacokinetic studies of administered aromatic amino acids, crucial for understanding drug metabolism and efficacy in conditions like parkinsonism and mental diseases (Muskiet et al., 1981).

Crystal Engineering

Research on multicomponent crystals of baclofen explores its potential in crystal engineering. Baclofen's conformation and protonation properties in various crystal structures have been analyzed, revealing insights into its intermolecular interactions. Such studies are foundational for designing drugs with improved solubility and efficacy (Báthori & Kilinkissa, 2015).

Biochemistry and Enzyme Inhibition

The synthesis and evaluation of GGsTop, a stereoisomer of this compound, demonstrate its role as a selective inhibitor of γ-glutamyl transpeptidase. This contributes to our understanding of enzyme inhibition and the development of therapeutic agents for conditions like cancer and neurodegenerative diseases (Watanabe et al., 2017).

Radiotracer Development

A new GABAB agonist, developed as a potential PET radiotracer for studying the GABAB receptor in the mouse brain, highlights the application of this compound derivatives in neuroimaging. This facilitates the exploration of neurological functions and disorders, advancing the field of neuropharmacology (Naik et al., 2018).

Corrosion Inhibition

The compound demonstrates potential as a corrosion inhibitor for mild steel in hydrochloric acid medium. This application extends beyond pharmacology, showing the compound's versatility in industrial applications (Bentiss et al., 2009).

Safety and Hazards

This compound is intended for research and development use only. It is not advised for medicinal, household, or other uses . The specific safety and hazard information is not provided in the search results.

Properties

IUPAC Name

(3R)-4-amino-3-(4-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEUTESMNAONPQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360547
Record name (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740774-41-8
Record name (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Reactant of Route 2
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Reactant of Route 3
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Reactant of Route 4
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Reactant of Route 5
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Reactant of Route 6
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.